![molecular formula C11H24OSi B12555707 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol CAS No. 143422-96-2](/img/structure/B12555707.png)
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a pent-4-en-2-ol backbone. This compound is often used in organic synthesis due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol typically involves the reaction of pent-4-en-2-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl group acts as a protecting group for the hydroxyl functionality, making it less reactive under various conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form the corresponding saturated alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) are used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of free hydroxyl compounds after deprotection.
Applications De Recherche Scientifique
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable bond with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the bulky tert-butyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the pent-4-en-2-ol backbone.
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a similar silyl group but with an acetaldehyde moiety.
Uniqueness
This compound is unique due to its combination of a silyl protecting group with a pent-4-en-2-ol backbone, making it versatile in various synthetic applications. Its stability and reactivity under different conditions make it a valuable compound in organic synthesis .
Propriétés
Numéro CAS |
143422-96-2 |
|---|---|
Formule moléculaire |
C11H24OSi |
Poids moléculaire |
200.39 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]pent-4-en-2-ol |
InChI |
InChI=1S/C11H24OSi/c1-8-10(9(2)12)13(6,7)11(3,4)5/h8-10,12H,1H2,2-7H3 |
Clé InChI |
LTEKOZBBEVFFPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C=C)[Si](C)(C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


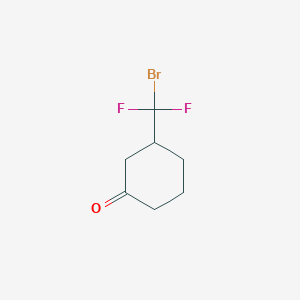
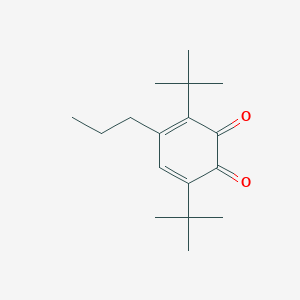
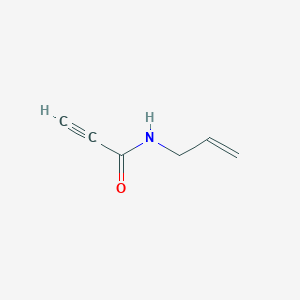
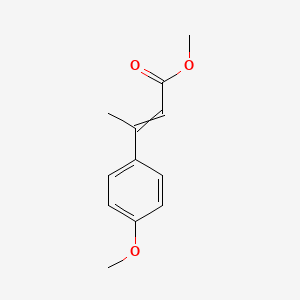

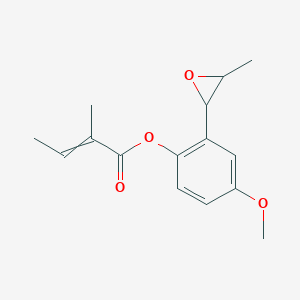
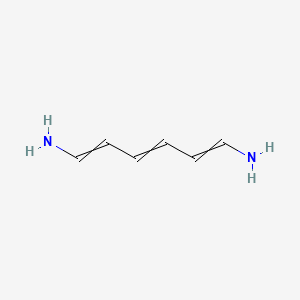


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12555703.png)

![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)

![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
